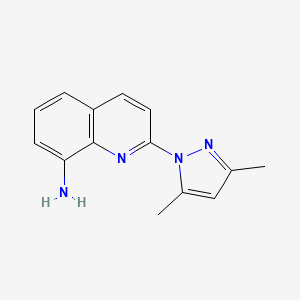

8-Amino-2-(3,5-dimetil-1H-pirazol-1-il)quinolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

El compuesto se puede utilizar en la síntesis de compuestos heterocíclicos como tiazoles y pirazoles . Estos compuestos han atraído mucha atención de la investigación en el campo del diseño de fármacos debido a sus variadas actividades biológicas .

Diseño de fármacos

Debido a sus variadas actividades biológicas, como las actividades antibacterianas, antifúngicas, antiinflamatorias y antitumorales, estos compuestos se han utilizado ampliamente en el diseño de fármacos .

Formación de híbridos fusionados

La incorporación de diferentes sistemas heterocíclicos en una sola molécula para formar híbridos fusionados podría ofrecer acceso a nuevas entidades químicas con actividades mejoradas en comparación con sus anillos parentales solos .

Actividad antileishmanial

Algunos pirazoles acoplados a hidrazina han mostrado potentes actividades antileishmaniales . El compuesto 2-(3,5-dimetil-1H-pirazol-1-il)tiazolo[4,5-b]piridina ha mostrado una actividad antipromastigote superior .

Actividad antimalárica

El mismo compuesto también ha mostrado prometedoras actividades antimaláricas . Se ha encontrado que tiene mejores efectos de inhibición contra Plasmodium berghei .

Estudios de acoplamiento molecular

Se han realizado estudios de acoplamiento molecular en estos compuestos para justificar su mejor actividad antileishmanial .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may also have diverse effects .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that this compound may also have diverse cellular and molecular impacts .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor for c-MET, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound interacts with multiple protein kinases, exhibiting binding properties that make it a valuable tool in studying kinase-related pathways .

Cellular Effects

The effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine on cellular processes are profound. It has been shown to inhibit tumor growth by targeting specific kinases, thereby affecting cell signaling pathways and gene expression . The compound’s influence on cellular metabolism includes altering oxidative stress levels, which can impact various cellular components . These effects highlight its potential in cancer research and therapeutic applications.

Molecular Mechanism

At the molecular level, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine exerts its effects through binding interactions with biomolecules. It selectively inhibits c-MET by binding to its active site, preventing phosphorylation and subsequent signaling cascades . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with cholinesterase enzymes, suggesting a mechanism of action that involves enzyme inhibition and potential neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in cancer cell lines .

Dosage Effects in Animal Models

The effects of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection . Higher doses may lead to toxic or adverse effects, including potential damage to non-target tissues . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with oxidative stress pathways, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage . Understanding these metabolic interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine within cells and tissues are critical for its efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, influencing its overall efficacy in biochemical applications.

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356522-39-9 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B1272644.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)